
A Comparative Guide: Reboxetine Mesylate vs.
Atomoxetine in Preclinical ADHD Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Reboxetine mesylate

Cat. No.: B7821350 Get Quote

This guide provides a detailed, objective comparison of reboxetine mesylate and

atomoxetine, two selective norepinephrine reuptake inhibitors (NRIs), based on their

performance in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD).

The content is tailored for researchers, scientists, and drug development professionals,

presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to

facilitate a comprehensive understanding of their preclinical profiles.

Introduction
Atomoxetine and reboxetine are both potent and selective inhibitors of the norepinephrine

transporter (NET).[1] Atomoxetine is approved for the treatment of ADHD in children,

adolescents, and adults, representing a key non-stimulant therapeutic option.[1][2] Reboxetine,

primarily approved as an antidepressant in many countries, has also been investigated for its

potential in treating ADHD.[3][4][5] Both drugs share a primary mechanism of action, but subtle

differences in their pharmacological profiles may translate to distinct behavioral effects in

preclinical models, offering insights into the nuanced role of noradrenergic modulation in ADHD

pathophysiology.

Mechanism of Action: Targeting the Norepinephrine
Transporter
The primary mechanism of action for both reboxetine and atomoxetine is the selective inhibition

of the presynaptic norepinephrine transporter (NET).[2][3] By blocking NET, these drugs
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prevent the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased

concentration and prolonged availability of NE to act on postsynaptic receptors.[6][7]

In the prefrontal cortex (PFC), a brain region critical for executive functions like attention and

impulse control, dopamine transporter (DAT) expression is minimal.[8] Here, dopamine (DA)

reuptake is primarily mediated by NET. Consequently, by inhibiting NET in the PFC, both

atomoxetine and reboxetine also effectively increase extracellular levels of dopamine in this

specific region, without significantly altering dopamine levels in reward-related areas like the

nucleus accumbens and striatum.[2][8][9] This region-specific dual catecholamine

enhancement is thought to be central to their therapeutic effects in ADHD.
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Figure 1. Mechanism of NET Inhibition in the Prefrontal Cortex.
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Comparative Transporter Affinity
While both drugs are selective for NET, their binding affinities differ. Atomoxetine generally

displays a higher affinity for NET compared to reboxetine. Both compounds exhibit significantly

lower affinity for the serotonin transporter (SERT) and negligible affinity for the dopamine

transporter (DAT).[4][10]
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Compoun
d

Transport
er

Species pKi Value Ki (nM)

Selectivit
y
(SERT/NE
T)

Referenc
e

Atomoxetin

e
NET Human 9.12 0.76 ~186 [10]

NET Rat 9.35 0.45 ~447 [10]

SERT Human 6.85 141.2 [10]

SERT Rat 6.70 199.5 [10]

(S,S)-

Reboxetine
NET Human 8.35 4.47 >1000 [10]

NET Rat 8.30 5.01 >1000 [10]

SERT Human < 5.0 >10,000 [10]

SERT Rat < 5.0 >10,000 [10]

Note: pKi is

the

negative

logarithm

of the Ki

value. A

higher pKi

indicates

higher

affinity.

(S,S)-

Reboxetine

is the more

potent

enantiomer

.
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Preclinical Efficacy in ADHD Animal Models
The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD,

exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attentional

deficits.[9]

Effects on Locomotor Hyperactivity
In open-field tests, both reboxetine and atomoxetine have been shown to ameliorate the

hyperactivity characteristic of adolescent SHR, reducing their locomotor activity to levels

comparable with Wistar Kyoto (WKY) control rats, without affecting the normal activity levels of

the WKY rats.[9]

Drug Dose (mg/kg) Animal Model
Effect on SHR
Locomotor
Activity

Reference

Atomoxetine 1 and 3 Adolescent SHR

Significant

reduction in

horizontal activity

[9]

Reboxetine 10 Adolescent SHR

Significant

reduction in

horizontal activity

[9]

Methylphenidate 0.3 and 1 Adolescent SHR

Significant

reduction in

horizontal activity

[9]

Effects on Attention and Impulsivity
The Five-Choice Serial Reaction Time Task (5-CSRTT) is a key behavioral paradigm for

assessing visual attention and impulsivity in rodents.

A study directly comparing the two drugs in a modified 5-CSRTT with a variable inter-trial

interval (ITI) to increase attentional demand found that atomoxetine produced a dose-

dependent improvement in accuracy (a measure of attention) and a reduction in premature

responses (a measure of impulsivity).[11] Reboxetine did not significantly improve accuracy
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across the entire study population but did enhance performance in a subset of animals that

were initially poor performers.[11] Other studies confirm that atomoxetine robustly decreases

impulsivity while modestly improving attention.[12][13]

Drug
Dose
(mg/kg, i.p.)

Animal
Model

Effect on
Attention
(Accuracy)

Effect on
Impulsivity
(Premature
Responses)

Reference

Atomoxetine 0.0 - 0.3
Rat (Lister

Hooded)

Dose-

dependent

improvement

Dose-

dependent

reduction

[11]

Atomoxetine 0.1, 0.5, 1
Rat (Long

Evans)

Modest

overall

improvement

Marked

decrease
[12]

Reboxetine 0.0 - 1.0
Rat (Lister

Hooded)

No significant

effect

(improvement

in poor

performers)

Not specified [11]

Effects on Impulsive Choice
Delay discounting tasks measure another form of impulsivity, where subjects must choose

between a small, immediate reward and a larger, delayed reward. Studies have shown that

atomoxetine can decrease this type of impulsive choice, increasing the preference for the

larger, delayed reward.[13][14]
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Drug Dose (mg/kg) Animal Model
Effect on
Impulsive
Choice

Reference

Atomoxetine 0.3 - 3.0 Rat

Significantly

decreased

impulsivity

[13]

Atomoxetine

(chronic)
1.0 (adolescent) Rat

Stable decrease

in impulsive

choice in

adulthood

[14]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Below are protocols for key experiments cited in this guide.

SHR Open-Field Locomotor Activity
Objective: To assess hyperactivity and the effect of drug treatment on locomotor behavior.

Apparatus: A square open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with

infrared beams to automatically track animal movement. The arena is typically placed in a

sound-attenuated room with controlled lighting.

Animals: Adolescent male Spontaneously Hypertensive Rats (SHR) and age-matched

Wistar-Kyoto (WKY) rats as normoactive controls.

Procedure:

Animals are habituated to the testing room for at least 60 minutes before the trial.

The test drug (e.g., atomoxetine, reboxetine) or vehicle is administered via the appropriate

route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30

minutes).

Each rat is placed individually in the center of the open-field arena.
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Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.

The arena is cleaned thoroughly between trials to eliminate olfactory cues.

Data Analysis: Key parameters measured include total distance traveled, horizontal activity

(beam breaks), and time spent in the center versus the periphery of the arena. Data are

typically analyzed using ANOVA to compare drug-treated groups with vehicle controls.[9]

Five-Choice Serial Reaction Time Task (5-CSRTT)
Objective: To measure sustained visual attention and response control (impulsivity).

Apparatus: A modular operant chamber with five apertures arranged in an arc on one wall.

Each aperture can be illuminated. A food magazine for reward delivery is located on the

opposite wall. The chamber is controlled by a computer running specialized software.

Animals: Adult male rats (e.g., Lister Hooded, Long Evans).

Procedure:

Training: Rats undergo extensive training to learn the task. They must learn to poke their

nose into the illuminated aperture to receive a food reward. The stimulus duration is

gradually shortened, and an inter-trial interval (ITI) is introduced.

Testing: A standard session consists of approximately 100 trials. Each trial begins with a

fixed or variable ITI (e.g., 5 seconds). A brief light stimulus (e.g., 500 ms) is presented in

one of the five apertures.

A correct response (nose-poking the lit aperture) is rewarded. An incorrect response

(poking an unlit aperture) or an omission (no response) results in a time-out period.

A premature response (poking an aperture during the ITI before the stimulus) also results

in a time-out and is recorded as a measure of impulsivity.

Drug or vehicle is administered before the test session.

Data Analysis: Key metrics include:
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% Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100. A measure of

attention.

Premature Responses: The number of responses during the ITI. A measure of impulsivity.

Omission Errors: The number of trials with no response. A measure of

motivation/inattention.[11][12]
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Figure 2. Experimental Workflow for the 5-CSRTT.
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Summary and Conclusion
Both reboxetine and atomoxetine demonstrate efficacy in preclinical ADHD models, primarily

through the shared mechanism of selective NET inhibition. This action increases synaptic

concentrations of norepinephrine and dopamine in the prefrontal cortex, a key neurobiological

substrate for their therapeutic effects.

Similarities: Both drugs effectively reduce hyperactivity in the SHR model, a core symptom of

ADHD.[9] Their primary mechanism is centered on blocking the norepinephrine transporter.

[1]

Differences: Preclinical data suggests atomoxetine may have a more robust and consistent

effect on reducing impulsivity and improving attention across different behavioral paradigms

compared to reboxetine.[11][13] This could be related to its higher affinity for the

norepinephrine transporter.[10]

The comparative data underscores that while both molecules are selective NRIs, subtle

variations in their pharmacological profiles can lead to different behavioral outcomes. These

findings highlight the importance of comprehensive preclinical evaluation using a range of

behavioral models to predict clinical efficacy for the multifaceted symptoms of ADHD.
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Figure 3. Path from Drug Action to Behavioral Improvement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7821350#reboxetine-mesylate-vs-atomoxetine-in-
adhd-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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